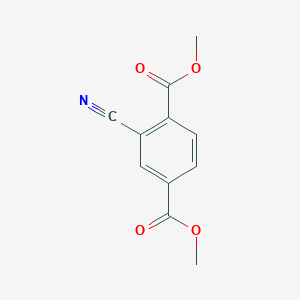
Dimethyl 2-cyanoterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-cyanoterephthalate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of terephthalic acid, where two ester groups are replaced with cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of terephthalic acid with dimethyl sulfate in the presence of a base, followed by the introduction of a cyano group using a suitable reagent such as sodium cyanide. The reaction conditions typically involve heating the mixture to facilitate the esterification and cyano substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process. The final product is usually purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-cyanoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-cyanoterephthalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-cyanoterephthalate involves its ability to undergo various chemical transformations. The cyano and ester groups are reactive sites that can participate in nucleophilic and electrophilic reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of desired products in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the cyano groups, making it less reactive in certain chemical reactions.
Dimethyl isophthalate: Another isomer with different positioning of ester groups, leading to variations in reactivity and applications.
Dimethyl aminoterephthalate: Contains an amino group instead of a cyano group, resulting in different chemical properties and uses.
Uniqueness
Dimethyl 2-cyanoterephthalate is unique due to the presence of both ester and cyano groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
dimethyl 2-cyanobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,1-2H3 |
InChI Key |
XPUSWRWPEQRGGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















